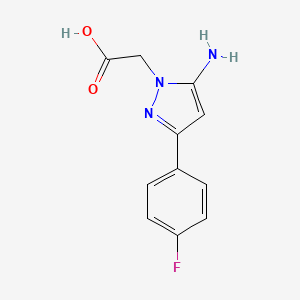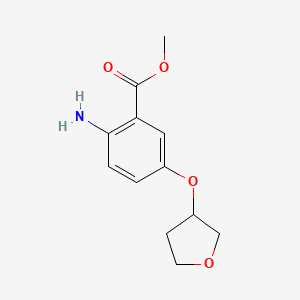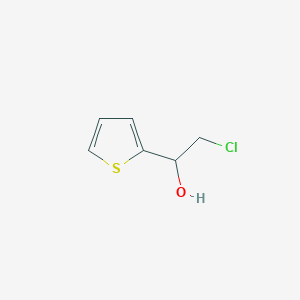![molecular formula C18H27ClN4O6 B13631620 3-[2-(2-aminoethoxy)ethoxy]-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13631620.png)
3-[2-(2-aminoethoxy)ethoxy]-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2-aminoethoxy)ethoxy]-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-aminoethoxy)ethoxy]-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride involves several steps. The process typically begins with the preparation of intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include aminoethoxyethanol, methoxyphenyl derivatives, and diazinan compounds. The reactions are often carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient and consistent production of the compound, ensuring that it meets the required specifications for various applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(2-aminoethoxy)ethoxy]-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-[2-(2-aminoethoxy)ethoxy]-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create new molecules with specific properties.
Biology: It can be used in the study of biological processes, particularly those involving enzyme interactions and protein binding.
Medicine: The compound has potential therapeutic applications, including the development of new drugs and treatments for various diseases.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-[2-(2-aminoethoxy)ethoxy]-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
3-[2-(2-aminoethoxy)ethoxy]propanoic acid: This compound shares a similar structure but lacks the diazinan and methoxyphenyl groups.
2-(2-aminoethoxy)ethanol: A simpler compound with fewer functional groups, used in various chemical reactions.
N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide: Similar in structure but without the aminoethoxyethoxy chain.
Uniqueness
3-[2-(2-aminoethoxy)ethoxy]-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of both aminoethoxyethoxy and diazinan groups allows for diverse chemical interactions and makes it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C18H27ClN4O6 |
|---|---|
Peso molecular |
430.9 g/mol |
Nombre IUPAC |
3-[2-(2-aminoethoxy)ethoxy]-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide;hydrochloride |
InChI |
InChI=1S/C18H26N4O6.ClH/c1-26-15-12-13(20-17(24)5-8-27-10-11-28-9-6-19)2-3-14(15)22-7-4-16(23)21-18(22)25;/h2-3,12H,4-11,19H2,1H3,(H,20,24)(H,21,23,25);1H |
Clave InChI |
FKWBSEKHVXLGNO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)NC(=O)CCOCCOCCN)N2CCC(=O)NC2=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


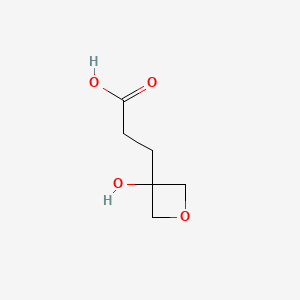

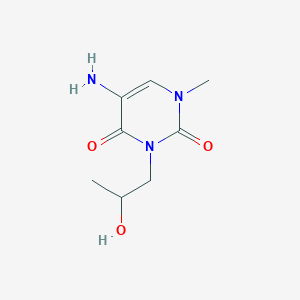
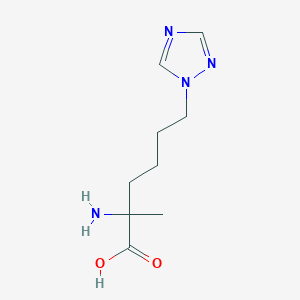
![[1-(Cyanomethyl)cyclopropyl]methanesulfonyl fluoride](/img/structure/B13631567.png)
![sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13631568.png)

![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13631575.png)
![Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13631586.png)

